A Technical Guide to Bromo-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
A Technical Guide to Bromo-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of chemical biology and drug development. This molecule incorporates three key chemical features: a bromo group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent linkage of biomolecules, facilitating the construction of complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The NHS ester provides a means for facile conjugation to primary amines, such as those found on the surface of proteins, while the bromo group can react with nucleophiles like thiols. The hydrophilic PEG4 spacer enhances solubility and can provide optimal spatial separation between the conjugated molecules. This guide provides a comprehensive overview of the technical data, applications, and experimental considerations for utilizing Bromo-PEG4-NHS ester in research and development.
Core Properties and Specifications
A clear understanding of the physicochemical properties of Bromo-PEG4-NHS ester is critical for its successful application. The following table summarizes key quantitative data for this reagent.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₄BrNO₈ | [1] |
| Molecular Weight | 426.26 g/mol | [1] |
| CAS Number | 2148295-98-9 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage Conditions | Store at -20°C, protected from moisture | [2] |
Key Applications
The bifunctional nature of Bromo-PEG4-NHS ester makes it a versatile reagent for a variety of bioconjugation applications. Its primary uses are in the development of PROTACs and ADCs.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Bromo-PEG4-NHS ester can serve as a linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a cytotoxic drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the cytotoxic payload is then released. Bromo-PEG4-NHS ester can be used to link the drug to the antibody, often by reacting the NHS ester with lysine residues on the antibody surface.
Experimental Protocols
The following are generalized protocols for the use of Bromo-PEG4-NHS ester in bioconjugation. These should be optimized for specific applications.
General Protocol for Protein Labeling with Bromo-PEG4-NHS Ester
This protocol describes the conjugation of Bromo-PEG4-NHS ester to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
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Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Bromo-PEG4-NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis equipment for purification
Procedure:
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Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.
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Reagent Preparation: Immediately before use, dissolve Bromo-PEG4-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the Bromo-PEG4-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
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Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
General Protocol for PROTAC Synthesis using Bromo-PEG4-NHS Ester
This protocol outlines a modular approach for synthesizing a PROTAC where Bromo-PEG4-NHS ester links a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a thiol group).
Materials:
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Target protein ligand with a primary amine
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E3 ligase ligand with a thiol group
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Bromo-PEG4-NHS ester
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Anhydrous DMF or DMSO
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Base (e.g., triethylamine or diisopropylethylamine)
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Reaction monitoring tools (e.g., LC-MS)
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Purification equipment (e.g., HPLC)
Procedure:
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Step 1: Reaction with Target Protein Ligand:
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Dissolve the target protein ligand (with a primary amine) in anhydrous DMF or DMSO.
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Add a slight molar excess (1.1-1.2 equivalents) of Bromo-PEG4-NHS ester.
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Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
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Step 2: Purification of the Intermediate:
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Once the reaction is complete, purify the resulting intermediate (Target Protein Ligand-PEG4-Bromo) using reverse-phase HPLC.
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Step 3: Reaction with E3 Ligase Ligand:
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Dissolve the purified intermediate and the E3 ligase ligand (with a thiol group) in anhydrous DMF or DMSO.
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Add a base (e.g., triethylamine, 2-3 equivalents) to facilitate the nucleophilic substitution reaction between the bromo group and the thiol group.
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Stir the reaction at room temperature and monitor its progress by LC-MS.
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-
Step 4: Final Purification:
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Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
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Visualizing Workflows and Mechanisms
Diagrams can aid in understanding the complex processes in which Bromo-PEG4-NHS ester is involved.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
